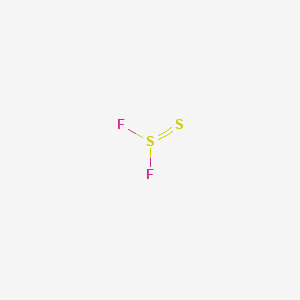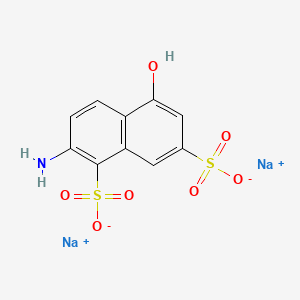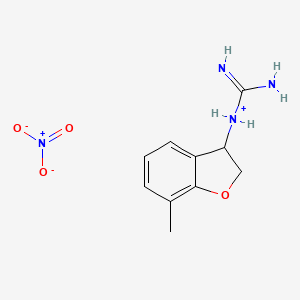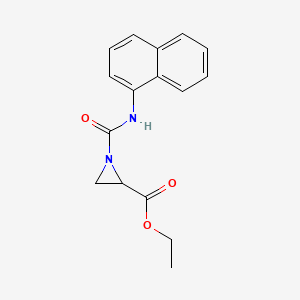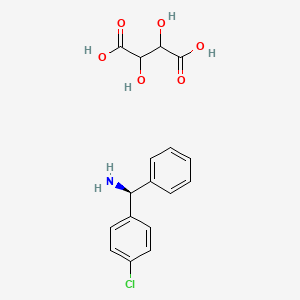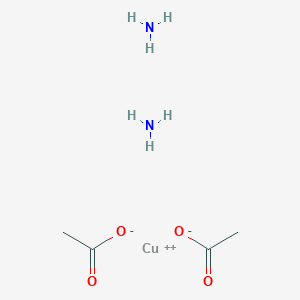
Cuprammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprammonium acetate is a coordination complex formed by the reaction of copper(II) acetate with ammonia. This compound is notable for its applications in various scientific and industrial fields, particularly in the production of cellulose solutions and as a reagent in analytical chemistry.
Synthetic Routes and Reaction Conditions:
In-Lab Synthesis: this compound can be synthesized by reacting copper(II) acetate with an excess of aqueous ammonia. The reaction typically occurs under ambient temperature and pressure conditions.
Industrial Production: On an industrial scale, the compound is produced by dissolving copper(II) acetate in a concentrated aqueous ammonia solution. The reaction mixture is then purified to obtain the desired complex.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various organic reactions.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where it can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols are often involved.
Major Products Formed:
Oxidation: Products include various oxidized organic compounds, depending on the substrate.
Reduction: Reduced copper species and corresponding organic products.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Cuprammonium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting reducing sugars.
Biology: The compound is employed in molecular biology laboratories to detect the presence of reducing sugars in biological fluids and tissue extracts.
Industry: this compound is used in the production of cellulose solutions, which are essential in the textile and paper industries.
Mecanismo De Acción
The mechanism by which cuprammonium acetate exerts its effects involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in the detection of reducing sugars, the compound reacts with the sugars to form a characteristic orange or red complex, indicating the presence of the sugars.
Comparación Con Compuestos Similares
Copper(II) sulfate
Copper(II) chloride
Copper(II) nitrate
Propiedades
Número CAS |
13822-80-5 |
|---|---|
Fórmula molecular |
C4H12CuN2O4 |
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
copper;azane;diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.2H3N/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H3/q;;+2;;/p-2 |
Clave InChI |
JSUZYLYNGQWNMA-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].N.N.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




